![molecular formula C7H7NOS B3014650 4H-噻吩并[3,2-b]吡咯-5-基甲醇 CAS No. 878657-01-3](/img/structure/B3014650.png)

4H-噻吩并[3,2-b]吡咯-5-基甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

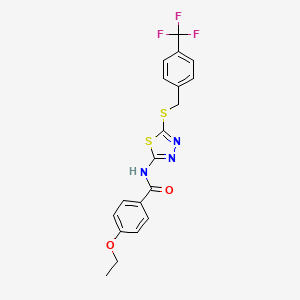

4H-thieno[3,2-b]pyrrol-5-ylmethanol is a chemical compound with the molecular formula C7H7NOS . It is a derivative of thieno[3,2-b]pyrrole, a heterocyclic compound .

Synthesis Analysis

The synthesis of 4H-thieno[3,2-b]pyrrol-5-ylmethanol and its derivatives has been reported in several studies. For instance, 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles were synthesized by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole .Molecular Structure Analysis

The molecular structure of 4H-thieno[3,2-b]pyrrol-5-ylmethanol consists of a thieno[3,2-b]pyrrole ring attached to a methanol group .Chemical Reactions Analysis

In terms of chemical reactions, 4H-thieno[3,2-b]pyrrol-5-ylmethanol can undergo various reactions due to the presence of the reactive pyrrole ring. For example, it can react with EtNH2 and indole sodium salt to produce respective amides .Physical And Chemical Properties Analysis

4H-thieno[3,2-b]pyrrol-5-ylmethanol has a molecular weight of 153.2 . It is a powder at room temperature .科学研究应用

合成和聚合

新型化合物的合成:4H-噻吩并[3,2-b]吡咯-5-基甲醇衍生物已被合成用于各种研究应用。例如,通过将这些衍生物与吡咯缩合,合成了新的 4-取代 5-(1H-吡咯-2-基甲基)-4H-噻吩并[3,2-b]吡咯,导致形成深蓝色聚合物 (Torosyan 等人,2019)。

电聚合:1H,7H-吡咯并[2',3':4,5]-噻吩并[3,2-b]吡咯等衍生物的电化学聚合产生具有显着导电性的聚合物,在材料科学和电子学中开辟了潜在的应用 (Berlin 等人,1992)。

光伏和电子应用

太阳能电池:基于噻吩并[3,2-b]吡咯的敏化剂在染料敏化太阳能电池中显示出前景,由于其强大的光收集能力,表现出高光电流和能量转换效率 (Wang 等人,2017)。

聚合物太阳能电池:噻吩并[3,2-b]吡咯单元已被用于开发聚合物太阳能电池的小分子受体,从而产生更高的开路电压和更低的能量损失,展示了其在太阳能技术中的潜力 (Luo 等人,2022)。

场效应晶体管:掺入噻吩并[3,2-b]吡咯的噻吩-异靛衍生物基聚合物已被用于双极场效应晶体管和光热转换,在近红外区域具有广泛的吸收以及平衡的空穴和电子传输特性 (Zhang 等人,2017)。

药物化学

- 丙型肝炎病毒抑制:噻吩并[3,2-b]吡咯已被确定为丙型肝炎病毒 NS5B 聚合酶的变构抑制剂,展示了它们作为治疗剂的潜力 (Ontoria 等人,2006)。

安全和危害

未来方向

While the future directions for this specific compound are not explicitly mentioned in the available literature, the related compounds have attracted significant attention due to their potential applications in medicinal chemistry, particularly as antiviral and anticancer agents . Therefore, it is reasonable to expect that future research may focus on exploring the potential medicinal applications of 4H-thieno[3,2-b]pyrrol-5-ylmethanol and its derivatives.

作用机制

Target of Action

The primary targets of 4H-Thieno[3,2-b]pyrrol-5-ylmethanol are the lysine-specific demethylases KDM1 (LSD1) . These enzymes play a crucial role in the regulation of gene transcription by controlling the methylation extent in histones . The compound also shows strong activity against the hepatitis C virus .

Mode of Action

4H-Thieno[3,2-b]pyrrol-5-ylmethanol interacts with its targets by inhibiting their function. It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . In the context of cancer cells, it inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .

Biochemical Pathways

The compound affects the histone methylation pathways . Histones are methylated at lysine and arginine side chains by the action of methyltransferases . The compound’s inhibition of KDM1 (LSD1) disrupts this process, affecting the balance of N-methylation extent in histones, which is a key factor in the regulation of gene transcription .

Pharmacokinetics

The compound’s synthesis involves reactions with lithium aluminium hydride in tetrahydrofuran under an inert atmosphere , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 4H-Thieno[3,2-b]pyrrol-5-ylmethanol’s action include the inhibition of the hepatitis C virus and the disruption of histone methylation in cancer cells . This can lead to changes in gene transcription, potentially affecting cell growth and proliferation .

Action Environment

The synthesis of the compound involves specific conditions such as an inert atmosphere and specific temperatures , suggesting that these factors could potentially influence its stability and efficacy.

属性

IUPAC Name |

4H-thieno[3,2-b]pyrrol-5-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-4-5-3-7-6(8-5)1-2-10-7/h1-3,8-9H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHATCDMLOWBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)

![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)

![N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014586.png)

![5-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B3014588.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3014589.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)